2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide

Description

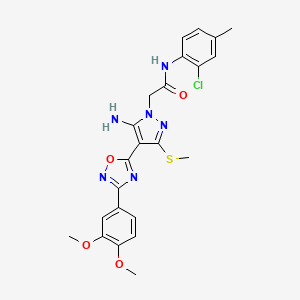

This compound is a multifunctional acetamide derivative featuring a pyrazole core substituted with a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety and a methylthio group. The 3,4-dimethoxyphenyl substituent likely improves solubility and electronic properties compared to simpler aryl groups .

Properties

IUPAC Name |

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN6O4S/c1-12-5-7-15(14(24)9-12)26-18(31)11-30-20(25)19(23(28-30)35-4)22-27-21(29-34-22)13-6-8-16(32-2)17(10-13)33-3/h5-10H,11,25H2,1-4H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMFEXOKJJRSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of the compound consists of several functional groups that contribute to its biological activity. The presence of an oxadiazole ring, a pyrazole moiety, and a chloro-substituted aromatic ring are notable features that may influence its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and pyrazole rings have been shown to possess potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxadiazole Derivative 1 | S. aureus | 2 μg/ml |

| Pyrazole Derivative 2 | E. coli | 4 μg/ml |

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research has demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, a related pyrazole derivative showed IC50 values in the low micromolar range against human colon cancer cells (HCT116) .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HCT116 | Pyrazole Derivative | 4.36 |

| MCF7 | Oxadiazole Derivative | 5.12 |

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar scaffolds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : Studies suggest that certain derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways .

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- A study involving a series of oxadiazole derivatives demonstrated their potential as antibacterial agents in vivo, showing significant reductions in bacterial load in infected mice models.

- Another investigation focused on the anticancer properties of pyrazole derivatives, revealing their ability to enhance the effectiveness of standard chemotherapy agents when used in combination therapies.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For example, derivatives containing oxadiazole and pyrazole rings have shown potent antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentration (MIC) Data:

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| Oxadiazole Derivative 1 | Staphylococcus aureus | 2 |

| Pyrazole Derivative 2 | Escherichia coli | 4 |

These findings suggest that the compound could be further investigated for its potential use in developing new antimicrobial agents.

Anticancer Properties

The structural components of this compound also suggest potential anticancer activity. Research has demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines.

IC50 Values Against Cancer Cell Lines:

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HCT116 | Pyrazole Derivative | 4.36 |

| MCF7 | Oxadiazole Derivative | 5.12 |

The biological activity is attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Compounds with similar scaffolds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.

- Antioxidant Activity: The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- Antibacterial Efficacy: A study involving a series of oxadiazole derivatives demonstrated their potential as antibacterial agents in vivo, showing significant reductions in bacterial load in infected mice models.

- Anticancer Synergy: Another investigation focused on the anticancer properties of pyrazole derivatives, revealing their ability to enhance the effectiveness of standard chemotherapy agents when used in combination therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs like 2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide () and 2-(5-amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide ().

Key Structural Differences:

Research Findings and Data Tables

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight |

|---|---|---|---|

| Target Compound | 3.8 | 0.15 | 541.98 |

| 4.2 | 0.09 | 528.03 | |

| 3.9 | 0.12 | 542.00 |

Q & A

What are the key synthetic challenges in preparing the 1,2,4-oxadiazole moiety of this compound?

The synthesis of the 1,2,4-oxadiazole ring typically involves cyclization of acylhydrazides or amidoximes under dehydrating conditions. For example, substituted benzoic acid hydrazides can be cyclized using phosphorus oxychloride (POCl₃) at 120°C to form the oxadiazole core . A critical challenge is ensuring regioselectivity and avoiding side reactions, such as over-oxidation of thioether groups. Optimization of reaction time and temperature, along with inert atmosphere conditions, is recommended to improve yields .

How can researchers validate the structural integrity of the pyrazole-oxadiazole-acetamide backbone?

Combined spectroscopic and chromatographic methods are essential:

- NMR : ¹H and ¹³C NMR can confirm the presence of methoxy (δ ~3.8–4.0 ppm), methylthio (δ ~2.5 ppm), and acetamide carbonyl (δ ~170 ppm) groups. NOESY or HSQC may resolve overlapping signals in aromatic regions .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD is ideal, though challenging due to the compound’s potential polymorphism .

What methodologies are used to assess preliminary biological activity for such heterocyclic compounds?

- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-competitive binding assays.

- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) .

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

Structure-activity relationship (SAR) studies should compare analogs with varying substituents (e.g., methoxy vs. halogen) .

How can synthetic routes be optimized for scalability without compromising purity?

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., reagent stoichiometry, solvent polarity). For example, a Central Composite Design (CCD) can model interactions between temperature and catalyst loading .

- Flow Chemistry : Continuous-flow systems reduce side reactions and improve heat/mass transfer for cyclization steps .

- Green Solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .

What strategies are employed to analyze substituent effects on bioactivity in SAR studies?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., comparing 3,4-dimethoxyphenyl vs. 4-chlorophenyl groups) .

- Free-Wilson Analysis : Statistically deconvolute contributions of individual substituents to activity .

- Metabolic Stability Assays : Evaluate substituent impacts on microsomal half-life (e.g., CYP450 inhibition by methylthio groups) .

How can researchers address discrepancies in reported biological activity data across studies?

- Standardized Protocols : Adopt uniform assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Counter-Screening : Test compounds against off-target receptors (e.g., GPCR panels) to identify non-specific effects.

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, highlighting confounding factors (e.g., solvent effects in DMSO) .

What computational tools are recommended for predicting the compound’s physicochemical properties?

- LogP and Solubility : Use MarvinSketch or ACD/Labs to estimate partition coefficients and aqueous solubility.

- pKa Prediction : ADMET Predictor or MoKa identifies ionizable groups (e.g., acetamide NH) .

- Molecular Dynamics (MD) : GROMACS or AMBER simulates conformational stability in lipid bilayers for permeability studies .

How should researchers handle stability issues during storage and handling?

- Degradation Pathways : Monitor hydrolytic cleavage of the acetamide bond via accelerated stability testing (40°C/75% RH for 6 months) .

- Storage Conditions : Lyophilize and store at -20°C under argon to prevent oxidation of the methylthio group.

- Analytical QC : Regular HPLC-PDA checks for degradation products (e.g., free thiol or dimethoxy phenol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.